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The table below summarizes key efficacy findings from recent studies on FTD/TPI-based regimens.

Study Type / Model
Treatment
Regimen

Key Efficacy Findings on Tumor
Burden

Citation

Real-World (mCRC) [1] FTD/TPI +

Bevacizumab

Median PFS: 4.1 months; Disease
Control Rate (DCR): 59.6%

[1]

Real-World (mCRC) [1] FTD/TPI

monotherapy

Median PFS: 2.1 months; Disease
Control Rate (DCR): 25.4%

[1]

Preclinical (Colorectal
Cancer Xenografts) [2]

FTD/TPI +

Nintedanib

Tumor Growth Inhibition: 61.5% to

72.8% (significantly higher than
monotherapies)

[2]

Preclinical (Colorectal
Cancer Models) [3]

FTD/TPI +
Sulfasalazine (SAS)

Synergistically induced ferroptosis and
inhibited cancer cell proliferation

[3]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies from the key studies cited.
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In Vivo Assessment of Tumor Growth Inhibition (Xenograft
Models) [2]

This protocol is standard for evaluating the direct impact of a drug on tumor burden in a preclinical setting.

Cell Lines: Human colorectal cancer cells (DLD-1, HT-29, HCT116) were used.
Animal Model: The cell lines were implanted subcutaneously into nude mice.

Dosing:
FTD/TPI: 150 mg/kg/day, administered orally.

Nintedanib: 40 mg/kg/day, administered orally.
Treatment Schedule: Twice daily from day 1 to day 14.

Tumor Measurement: Tumor growth was monitored and compared between the combination therapy
and monotherapy groups.

Analytical Method: The concentration of trifluridine incorporated into tumor DNA was quantified
using liquid chromatography-tandem mass spectrometry. [2]

Real-World Effectiveness Study Protocol [1]

This methodology reflects how treatment effectiveness is assessed in a clinical population.

Study Design: Retrospective review of medical records.

Patient Population: Adults with metastatic colorectal cancer refractory to standard therapies.
Treatment Groups:

FTD/TPI + Bevacizumab: FTD/TPI (35 mg/m² orally, twice daily on days 1-5 and 8-12 of a 28-
day cycle) plus Bevacizumab (5 mg/kg IV on days 1 and 15).

FTD/TPI monotherapy: FTD/TPI alone on the same schedule.
Efficacy Assessments:

Tumor Imaging: Computed tomography or magnetic resonance imaging performed at 8-week
intervals.

Response Criteria: Tumor response was evaluated according to Response Evaluation Criteria
in Solid Tumors (RECIST) version 1.1.

Endpoints:
Progression-Free Survival (PFS): Time from treatment initiation to disease progression or

death.
Disease Control Rate (DCR): Proportion of patients with a complete response, partial

response, or stable disease. [1]
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Mechanisms of Action and Impact on Tumor Burden

FTD/TPI's efficacy in reducing tumor burden stems from its direct cytotoxic effects on cancer cells. Recent

research has also elucidated a novel mechanism involving ferroptosis.

Trifluridine/Tipiracil (FTD/TPI)

FTD Incorporates into DNA Inhibits Thymidylate Synthase (TS) Promotes p53 Protein
Stabilization

DNA Damage and
Strand Breaks

p53 Suppresses
SLC7A11 Transcription

Induces Ferroptosis
(Iron-Dependent Cell Death)

Click to download full resolution via product page

Diagram Title: FTD/TPI Anti-Tumor Mechanisms

Established Cytotoxic Mechanisms: Trifluridine, the active component of FTD/TPI, exerts its

effects through a dual mechanism. First, it inhibits thymidylate synthase (TS), disrupting DNA

synthesis. Second, it is extensively incorporated into DNA, leading to DNA dysfunction and strand

breaks, which ultimately results in cell death. [2] [4] This direct damage to cancer cells is a primary

driver for reducing tumor burden.

Novel Ferroptosis Pathway: A 2025 study revealed that FTD/TPI can induce ferroptosis, a form of

regulated cell death driven by iron-dependent lipid peroxidation. The mechanism involves FTD/TPI

promoting the stabilization of the tumor suppressor protein p53. Stabilized p53 then suppresses the

expression of SLC7A11, a key component of the system responsible for protecting cells from

ferroptosis. This downregulation leads to the accumulation of lethal lipid peroxides, killing cancer cells
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through this non-apoptotic pathway. [3] This discovery provides a new perspective on how FTD/TPI

reduces tumor burden.

Interpretation Guide for Researchers

When evaluating the data on FTD/TPI and tumor burden, consider these points:

Combination Therapy is Key: The consistent theme across studies is that FTD/TPI's effectiveness
is significantly enhanced when combined with other agents, whether it's the anti-angiogenic drug

bevacizumab in clinical settings [1] or nintedanib in preclinical models [2].
Mechanistic Synergy: The combination with bevacizumab is rational due to complementary

mechanisms. While FTD/TPI directly targets cancer cell DNA, bevacizumab normalizes the tumor
vasculature and inhibits new blood vessel growth, potentially improving drug delivery and inhibiting

tumor progression. [1] [4]
Novel Combinations: The induction of ferroptosis via the p53-SLC7A11 axis reveals a new

vulnerability. Combining FTD/TPI with ferroptosis inducers like sulfasalazine (SAS) showed a
synergistic effect in preclinical models, pointing to a promising avenue for future clinical development

to overcome resistance and improve tumor control. [3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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